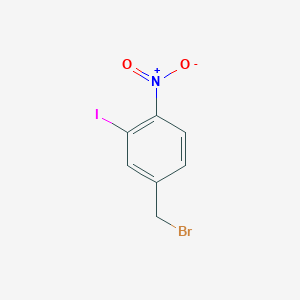

4-(Bromomethyl)-2-iodo-1-nitrobenzene

描述

属性

IUPAC Name |

4-(bromomethyl)-2-iodo-1-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrINO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SETQWQQIMOUZRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)I)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80369920 | |

| Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214279-41-1 | |

| Record name | 4-(Bromomethyl)-2-iodo-1-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214279-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(bromomethyl)-2-iodo-1-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80369920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromomethyl 2 Iodo 1 Nitrobenzene

Strategic Design and Selection of Precursors for Aromatic Functionalization

The design of a synthetic route for a polysubstituted benzene (B151609) like 4-(bromomethyl)-2-iodo-1-nitrobenzene necessitates a retrosynthetic approach. pressbooks.publibretexts.org One must consider the directing effects of the nitro, iodo, and bromomethyl groups to determine the most logical sequence of their introduction. The nitro group is a strong deactivating and meta-directing group. masterorganicchemistry.comchemguide.co.uk Conversely, the methyl group (the precursor to the bromomethyl group) is an activating and ortho-, para-directing group. Halogens like iodine are deactivating yet ortho-, para-directing.

A plausible synthetic strategy would likely begin with a precursor that allows for the controlled, regioselective introduction of the required functional groups. Toluene (B28343) is a common and logical starting material due to the ortho-, para-directing nature of the methyl group, which can later be functionalized to the bromomethyl group. The challenge lies in introducing the iodo and nitro groups at the desired 2- and 1-positions, respectively, relative to the methyl (or bromomethyl) group at the 4-position.

The order of the reactions is paramount. For instance, nitration of toluene yields a mixture of ortho- and para-nitrotoluene, with the para isomer often being the major product under specific conditions. chemguide.co.ukchemguide.co.uklibretexts.org Subsequent iodination of p-nitrotoluene would then be directed by both the methyl and nitro groups. The activating methyl group directs ortho to itself (at the 2-position), while the deactivating nitro group directs meta to itself (also at the 2-position relative to the methyl group). This convergence of directing effects would favor the desired 2-iodo-4-nitrotoluene (B1293748) intermediate. The final step would then be the benzylic bromination of the methyl group.

An alternative sequence, such as iodination of toluene followed by nitration, is also feasible. The success of any proposed synthetic pathway depends on the careful control of reaction conditions to maximize the yield of the desired isomer and minimize the formation of byproducts. pressbooks.publibretexts.org

Regioselective Halogenation and Nitration Approaches

The synthesis of 4-(bromomethyl)-2-iodo-1-nitrobenzene hinges on three key transformations: benzylic bromination, iodination, and nitration. Each of these reactions must be carried out with high regioselectivity to achieve the desired substitution pattern.

The conversion of a methyl group on a benzene ring to a bromomethyl group is typically achieved through a free radical halogenation reaction. masterorganicchemistry.comyoutube.com This method is selective for the benzylic position, which is the carbon atom directly attached to the aromatic ring. masterorganicchemistry.comyoutube.com

Benzylic bromination is most effectively carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux in a non-polar solvent like carbon tetrachloride (CCl4). wikipedia.orgmychemblog.com This specific reaction is known as the Wohl-Ziegler reaction. masterorganicchemistry.comwikipedia.org The use of NBS is advantageous as it provides a low, constant concentration of bromine (Br2) in the reaction mixture, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.comyoutube.comyoutube.com

The mechanism proceeds via a free-radical chain reaction: mychemblog.com

Initiation: The radical initiator (e.g., AIBN) decomposes upon heating or irradiation to form radicals. These radicals can then react with trace amounts of HBr to generate bromine radicals (Br•). mychemblog.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.commychemblog.com This benzylic radical then reacts with a molecule of Br2 (generated from the reaction of NBS with HBr) to form the brominated product and a new bromine radical, which continues the chain reaction. youtube.commychemblog.com

Termination: The reaction is terminated when two radicals combine.

The key to the success of this reaction is maintaining a low concentration of Br2 and HBr to suppress competing electrophilic aromatic bromination. masterorganicchemistry.com

Table 1: Reagents and Conditions for Benzylic Bromination

| Reagent | Radical Initiator | Solvent | Conditions |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Azobisisobutyronitrile (AIBN) | Carbon tetrachloride (CCl4) | Reflux, Irradiation (optional) |

Introducing an iodine atom onto an aromatic ring is achieved through electrophilic aromatic substitution. acsgcipr.orgwikipedia.org Iodine itself is a weak electrophile, so an oxidizing agent or a Lewis acid is typically required to generate a more potent iodinating species, often represented as I+. acsgcipr.orgjove.com

For a deactivated ring, such as one containing a nitro group, harsher conditions may be necessary. wikipedia.org Common reagents for electrophilic iodination include iodine in the presence of an oxidizing agent like nitric acid, hydrogen peroxide, or a mixture of iodine and potassium iodate (B108269) in concentrated sulfuric acid. wikipedia.orgjove.com N-Iodosuccinimide (NIS) is another effective, though more expensive, electrophilic iodinating reagent, often used with a catalytic amount of a strong acid like trifluoroacetic acid. acsgcipr.org

The general mechanism involves the attack of the aromatic ring's pi-electrons on the electrophilic iodine species (I+) to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. quora.com A base in the reaction mixture then removes a proton from the carbon atom bearing the iodine, restoring aromaticity and yielding the iodinated product. quora.com

Table 2: Common Reagents for Electrophilic Iodination

| Iodinating Reagent | Activator/Oxidizing Agent | Typical Substrates |

|---|---|---|

| Iodine (I2) | Nitric Acid (HNO3) | Deactivated arenes |

| Iodine (I2) | Hydrogen Peroxide (H2O2) | Various arenes |

| Iodine (I2) / Potassium Iodate (KIO3) | Sulfuric Acid (H2SO4) | Strongly deactivated arenes |

Nitration is a classic electrophilic aromatic substitution reaction used to introduce a nitro (-NO2) group onto an aromatic ring. The standard nitrating agent is a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). libretexts.orgmasterorganicchemistry.com Sulfuric acid acts as a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO2+). masterorganicchemistry.com

The mechanism involves the attack of the aromatic ring on the nitronium ion, forming a resonance-stabilized carbocation. masterorganicchemistry.comstmarys-ca.edu Subsequent deprotonation by a weak base (like HSO4- or water) restores aromaticity and yields the nitroaromatic compound. masterorganicchemistry.comstmarys-ca.edu

When nitrating a substituted benzene, the nature of the existing substituent determines the reaction's regioselectivity and rate. Activating groups, such as methyl, direct the incoming nitro group to the ortho and para positions and increase the reaction rate compared to benzene. masterorganicchemistry.comchemguide.co.uk Deactivating groups, with the exception of halogens, direct the incoming nitro group to the meta position and slow down the reaction. masterorganicchemistry.comchemguide.co.uk For substrates that are already deactivated, such as those containing a nitro group, the nitration reaction is slower and requires more forcing conditions. stmarys-ca.eduresearchgate.net

Table 3: Typical Conditions for Aromatic Nitration

| Nitrating Agent | Catalyst/Solvent | Temperature | Substrate Reactivity |

|---|---|---|---|

| Conc. HNO3 / Conc. H2SO4 | - | 30°C (for toluene) | Activated |

| Conc. HNO3 / Conc. H2SO4 | - | 50-100°C | Deactivated |

Benzylic Bromination Protocols

Sequential Synthesis and Multi-Step Reaction Cascades for Complex Aromatic Systems

The synthesis of a polysubstituted aromatic compound like 4-(bromomethyl)-2-iodo-1-nitrobenzene is a prime example of a multi-step synthesis where the sequence of reactions is crucial. pressbooks.publibretexts.org A logical and efficient pathway is paramount to achieving a good yield of the final product.

A plausible sequential synthesis for 4-(bromomethyl)-2-iodo-1-nitrobenzene, starting from p-nitrotoluene, would be:

Electrophilic Iodination: p-Nitrotoluene is subjected to electrophilic iodination. The methyl group is an ortho-, para-director, and the nitro group is a meta-director. Both groups direct the incoming iodine atom to the 2-position (ortho to the methyl group and meta to the nitro group). This step would yield 2-iodo-4-nitrotoluene.

Benzylic Bromination: The resulting 2-iodo-4-nitrotoluene is then treated with N-bromosuccinimide (NBS) and a radical initiator (like AIBN) to selectively brominate the methyl group at the benzylic position. This reaction should not affect the aromatic ring or the other substituents, resulting in the final product, 4-(bromomethyl)-2-iodo-1-nitrobenzene.

This sequence is strategically sound because the directing effects of the substituents on the starting material, p-nitrotoluene, converge to favor the desired regiochemistry for the iodination step. The final bromination step is a highly selective reaction for the benzylic position.

Multi-step reaction cascades, where multiple bond-forming events occur in a single pot, are an advanced synthetic strategy. rsc.org While a true cascade reaction for this specific target might be challenging to design, the sequential one-pot synthesis approach can improve efficiency by minimizing purification steps between reactions. The development of such processes is an active area of research in organic synthesis.

Table 4: List of Compounds

| Compound Name |

|---|

| 4-(Bromomethyl)-2-iodo-1-nitrobenzene |

| Toluene |

| p-Nitrotoluene |

| 2-Iodo-4-nitrotoluene |

| N-Bromosuccinimide (NBS) |

| Azobisisobutyronitrile (AIBN) |

| Benzoyl peroxide |

| N-Iodosuccinimide (NIS) |

| Trifluoroacetic acid |

| Nitric acid |

| Sulfuric acid |

Optimization of Reaction Conditions for Yield and Purity in the Synthesis of 4-(Bromomethyl)-2-iodo-1-nitrobenzene

The primary method for synthesizing 4-(bromomethyl)-2-iodo-1-nitrobenzene is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent and a radical initiator. researchgate.net The optimization of this reaction is critical due to the potential for competing reactions, such as aromatic bromination, and the formation of byproducts. Key parameters that are manipulated to enhance yield and purity include the choice of solvent, the type and concentration of the radical initiator, reaction temperature, and the stoichiometry of the reactants.

Solvent Selection: The choice of solvent significantly impacts the reaction's efficiency and selectivity. gla.ac.uk Historically, carbon tetrachloride (CCl₄) was the solvent of choice for Wohl-Ziegler brominations due to its inertness and ability to promote the desired radical pathway. researchgate.net However, due to its toxicity and environmental concerns, alternative solvents have been investigated. Studies on similar benzylic brominations have shown that solvents like acetonitrile (B52724) and 1,2-dichlorobenzene (B45396) can be superior substitutes, sometimes leading to improved yields and shorter reaction times. researchgate.netresearchgate.netacs.org Acetonitrile, for instance, is a more environmentally benign option that has been used successfully in continuous flow benzylic brominations. acs.org The polarity of the solvent can influence the reactivity of NBS and the stability of the radical intermediates.

Radical Initiator: The reaction is initiated by the formation of a bromine radical. stackexchange.com This is typically achieved using a radical initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide, which decompose upon heating to generate radicals. youtube.com Alternatively, photo-initiation using a sunlamp or another light source can be employed to homolytically cleave the N-Br bond in NBS or the Br-Br bond if molecular bromine is present in low concentrations. youtube.comgoogle.com The concentration of the initiator is a critical parameter; a sufficient amount is needed to start the radical chain reaction, but an excess can lead to unwanted side reactions. For many benzylic brominations, only a catalytic amount of AIBN is required. researchgate.net

Temperature Control: Temperature plays a crucial role in radical brominations. google.com The reaction must be heated to a temperature sufficient to cause the decomposition of the initiator (typically 60-80°C for AIBN). researchgate.netgoogle.com However, excessively high temperatures can decrease the selectivity of the bromination, favoring the formation of unwanted byproducts. google.commasterorganicchemistry.com The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining high selectivity for the desired monobrominated product. google.com For endothermic propagation steps, as is the case in bromination, the transition state resembles the products, leading to greater selectivity for the most stable radical intermediate. masterorganicchemistry.com

Reactant Stoichiometry: The molar ratio of the substrate (4-methyl-2-iodo-1-nitrobenzene) to the brominating agent (NBS) is a key factor. Using a slight excess of NBS (e.g., 1.05 to 1.1 equivalents) is common to ensure the complete conversion of the starting material. acs.org However, a large excess of NBS should be avoided as it can lead to the formation of dibrominated byproducts and complicates the purification process. The unique role of NBS is to maintain a very low, constant concentration of molecular bromine throughout the reaction, which is crucial for the selectivity of benzylic bromination over aromatic electrophilic addition. stackexchange.com

Table 1: Effect of Reaction Parameters on the Synthesis of Benzylic Bromides This table is a representative summary based on findings from various benzylic bromination studies, illustrating general optimization principles applicable to the synthesis of 4-(Bromomethyl)-2-iodo-1-nitrobenzene.

| Parameter | Condition A | Condition B | Condition C | Outcome |

| Solvent | Carbon Tetrachloride | Acetonitrile | 1,2-Dichlorobenzene | Acetonitrile and 1,2-Dichlorobenzene offer less toxic alternatives to CCl₄, with potential for improved yields and shorter reaction times. researchgate.netresearchgate.netacs.org |

| Initiator | AIBN (Thermal) | Benzoyl Peroxide (Thermal) | UV Light (Photochemical) | Photochemical initiation can sometimes offer higher selectivity compared to thermal methods. gla.ac.uk AIBN is a common and effective thermal initiator. researchgate.net |

| Temperature | 50°C | 80°C | 100°C | Moderate temperatures (e.g., 80°C) are often optimal. Lower temperatures may result in slow reaction rates, while higher temperatures can reduce selectivity. google.com |

| NBS (equiv.) | 1.0 | 1.1 | 1.5 | A slight excess (1.05-1.1 eq.) is generally preferred to drive the reaction to completion without significant byproduct formation. acs.org |

Purification and Isolation Techniques for Halogenated Nitrobenzene Intermediates

Following the synthesis, the crude product mixture contains the desired 4-(bromomethyl)-2-iodo-1-nitrobenzene, unreacted starting materials, the succinimide (B58015) byproduct from NBS, and potentially other brominated species. stackexchange.com Effective purification is essential to isolate the target compound with high purity. The primary techniques employed are recrystallization and column chromatography.

Recrystallization: Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent is paramount. An ideal solvent will dissolve the crude product sparingly at room temperature but completely at its boiling point, while impurities remain either soluble or insoluble at all temperatures. For halogenated nitroaromatics, common recrystallization solvents include ethanol (B145695), methanol, hexane, or mixtures of solvents like ethyl acetate (B1210297)/hexane. suniv.ac.in The process involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to induce the formation of crystals of the pure compound, which can then be isolated by filtration. rsc.org The succinimide byproduct is often removed by an initial filtration or a water wash, as it is sparingly soluble in many organic solvents used for the reaction. stackexchange.com

Column Chromatography: If recrystallization does not provide a product of sufficient purity, or if the impurities have similar solubility profiles to the product, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption onto a solid stationary phase (commonly silica (B1680970) gel) as a liquid mobile phase is passed through it. nih.gov

For the separation of halogenated nitrobenzenes, a typical setup would involve:

Stationary Phase: Silica gel is the most common choice.

Mobile Phase (Eluent): A non-polar solvent system is typically used. A mixture of hexanes and ethyl acetate in varying ratios is frequently employed, starting with a low polarity mixture and gradually increasing the polarity to elute the compounds from the column. The separation is based on the polarity of the compounds; less polar compounds travel down the column faster.

The progress of the separation is monitored using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product. suniv.ac.in Once the desired fractions are collected, the solvent is removed using a rotary evaporator to yield the purified 4-(bromomethyl)-2-iodo-1-nitrobenzene. researchgate.net

Table 2: Common Purification Techniques for Halogenated Nitroaromatics

| Technique | Key Principle | Typical Application for 4-(Bromomethyl)-2-iodo-1-nitrobenzene |

| Filtration/Washing | Solubility Difference | Initial removal of the succinimide byproduct, which has low solubility in many non-polar organic solvents. stackexchange.com |

| Recrystallization | Temperature-dependent solubility | Purification of the crude solid product from a suitable solvent system (e.g., ethanol or hexane/ethyl acetate). suniv.ac.in |

| Column Chromatography | Differential Adsorption | Separation of the target compound from starting material and side-products when recrystallization is ineffective. suniv.ac.innih.gov |

| Adsorption on Solids | Adsorption | Passing the compound through a solid adsorbent like fuller's earth or silica gel can be used to remove certain impurities. google.comgoogle.com |

Reactivity Profiles and Transformation Pathways of 4 Bromomethyl 2 Iodo 1 Nitrobenzene

Nucleophilic Substitution Reactions at the Benzylic Bromomethyl Moiety

The bromomethyl group at the benzylic position is highly susceptible to nucleophilic substitution reactions. The carbon atom of the CH₂Br group is electrophilic and readily attacked by nucleophiles, leading to the displacement of the bromide ion, which is a good leaving group. The reactivity of this site is enhanced because the benzylic position can stabilize transition states and intermediates through resonance with the adjacent aromatic ring. libretexts.org

Nucleophilic substitution at a benzylic carbon can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway, with the operative mechanism depending on factors such as the structure of the substrate, the strength of the nucleophile, and the solvent. masterorganicchemistry.comyoutube.com

The Sₙ2 mechanism involves a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. chemistry.coach This pathway is favored for primary halides like 4-(bromomethyl)-2-iodo-1-nitrobenzene due to minimal steric hindrance around the reaction center. youtube.com Strong nucleophiles and polar aprotic solvents typically promote the Sₙ2 pathway. youtube.comyoutube.com

Conversely, the Sₙ1 pathway is a two-step process initiated by the departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. masterorganicchemistry.com While benzyl (B1604629) bromide is a primary halide, it can undergo Sₙ1 reactions because the resulting benzylic carbocation is significantly stabilized by resonance, delocalizing the positive charge across the aromatic ring. libretexts.orgchemistry.coachpearson.comquora.com This resonance stabilization makes the benzyl carbocation's stability comparable to that of a tertiary carbocation. pearson.com However, for 4-(bromomethyl)-2-iodo-1-nitrobenzene, the presence of the strongly electron-withdrawing nitro group para to the bromomethyl group is expected to destabilize the benzylic carbocation. This destabilization effect would increase the activation energy for carbocation formation, thereby disfavoring the Sₙ1 pathway and making the Sₙ2 mechanism the more probable route for most nucleophilic substitutions. nih.gov

| Factor | Favors Sₙ1 Pathway | Favors Sₙ2 Pathway | Analysis for 4-(Bromomethyl)-2-iodo-1-nitrobenzene |

|---|---|---|---|

| Substrate Structure | Tertiary > Secondary; Resonance-stabilized carbocation | Methyl > Primary > Secondary; Less steric hindrance | Primary benzylic halide (favors Sₙ2), but resonance stabilization is possible (favors Sₙ1). youtube.comchemistry.coach |

| Electronic Effects | Electron-donating groups stabilize carbocation | Electron-withdrawing groups can increase electrophilicity of carbon | The para-nitro group is strongly electron-withdrawing, destabilizing a potential carbocation, thus strongly favoring the Sₙ2 pathway. nih.gov |

| Nucleophile | Weak, neutral (e.g., H₂O, ROH) | Strong, anionic (e.g., CN⁻, RO⁻, RS⁻) | Reaction outcome depends on the chosen nucleophile. youtube.com |

| Solvent | Polar protic (e.g., water, ethanol) | Polar aprotic (e.g., acetone, DMSO) | The choice of solvent can be used to direct the mechanism. youtube.comyoutube.com |

The high reactivity of the benzylic bromide allows for the straightforward introduction of a wide variety of functional groups through reactions with different nucleophiles. This versatility makes 4-(bromomethyl)-2-iodo-1-nitrobenzene a useful intermediate for synthesizing a library of substituted aromatic compounds. Common transformations include the formation of ethers, esters, nitriles, and amines.

Ether Synthesis: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding benzyl ethers.

Ester Synthesis: Treatment with carboxylate anions (RCOO⁻) produces benzylic esters.

Nitrile Formation: Substitution with cyanide ion (CN⁻) provides access to arylacetonitriles, which are valuable precursors for carboxylic acids, amines, and other derivatives.

Amine Synthesis: Reactions with ammonia, primary, or secondary amines can yield benzylamines, although overalkylation can be a competing side reaction.

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Alkoxide | Sodium ethoxide (NaOEt) | -CH₂-O-CH₂CH₃ | Ether |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | -CH₂-O-C(O)CH₃ | Ester |

| Cyanide | Sodium cyanide (NaCN) | -CH₂-CN | Nitrile (Arylacetonitrile) |

| Amine | Ammonia (NH₃) | -CH₂-NH₂ | Primary Amine |

| Thiolate | Sodium thiophenoxide (NaSPh) | -CH₂-S-Ph | Thioether (Sulfide) |

Aryl Halide Reactivity: Advanced Cross-Coupling Strategies

The carbon-iodine bond in 4-(bromomethyl)-2-iodo-1-nitrobenzene provides a second reactive handle, enabling participation in a variety of transition metal-catalyzed cross-coupling reactions. The aryl iodide is generally more reactive than the corresponding aryl bromide or chloride in common cross-coupling processes, particularly in the oxidative addition step to a low-valent metal center like palladium(0). nobelprize.org The presence of the electron-withdrawing nitro group further activates the C-I bond toward oxidative addition.

Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they have become central to modern organic synthesis. nobelprize.orgrsc.org

The Sonogashira reaction is a highly effective method for forming a C(sp²)–C(sp) bond by coupling an aryl halide with a terminal alkyne. organic-chemistry.org The traditional Sonogashira protocol utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. nih.gov However, a significant drawback of the copper co-catalyst is the promotion of alkyne homocoupling (Glaser coupling), which forms undesired diyne byproducts. vander-lingen.nlnih.gov

To address this, modern copper-free Sonogashira protocols have been developed. nih.govvander-lingen.nl Recent advancements have even led to ligand-free systems, which offer simpler reaction setups and purification procedures. organic-chemistry.orgacs.orgnih.gov In these systems, a palladium source such as Pd(OAc)₂ catalyzes the coupling of aryl iodides with terminal alkynes, often using an alternative base like tetrabutylammonium (B224687) acetate (TBAA) in a solvent such as dimethylformamide (DMF). organic-chemistry.orgacs.org These mild, efficient, and aerobic conditions are compatible with a broad range of functional groups. nih.gov Given its activated aryl iodide moiety, 4-(bromomethyl)-2-iodo-1-nitrobenzene is an excellent candidate for these advanced Sonogashira coupling reactions.

| Component | Example Reagent/Condition | Function | Reference |

|---|---|---|---|

| Aryl Halide | 4-(Bromomethyl)-2-iodo-1-nitrobenzene | Electrophilic partner | - |

| Terminal Alkyne | Phenylacetylene | Nucleophilic partner | nih.gov |

| Palladium Catalyst | Palladium(II) acetate (Pd(OAc)₂) | Catalyzes the C-C bond formation | organic-chemistry.orgnih.gov |

| Base | Tetrabutylammonium acetate (TBAA) | Activates the alkyne | organic-chemistry.orgacs.org |

| Solvent | Dimethylformamide (DMF) | Reaction medium | organic-chemistry.org |

| Conditions | Room temperature, aerobic | Mild and operationally simple | organic-chemistry.orgnih.gov |

The Suzuki-Miyaura reaction is one of the most versatile and widely used palladium-catalyzed cross-coupling methods for the formation of C(sp²)–C(sp²) bonds, typically between an aryl halide and an organoboron compound (e.g., a boronic acid or boronic ester). nobelprize.orgmdpi.comnih.gov The reaction is valued for its mild conditions, tolerance of a wide array of functional groups, and the low toxicity of its boron-containing reagents. nih.gov

The catalytic cycle for the Suzuki reaction involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of 4-(bromomethyl)-2-iodo-1-nitrobenzene to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step requires a base to activate the boron compound.

Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst. nobelprize.org

The electron-deficient nature of the aryl iodide in 4-(bromomethyl)-2-iodo-1-nitrobenzene makes it an ideal substrate for the initial oxidative addition step, facilitating high reaction efficiency. mdpi.com This allows for the synthesis of complex biaryl structures, which are common motifs in pharmaceuticals and advanced materials.

| Organoboron Reagent | Example | Expected Product Type |

|---|---|---|

| Arylboronic Acid | Phenylboronic acid | Substituted biphenyl |

| Alkenylboronic Acid | Vinylboronic acid | Styrene derivative |

| Heteroarylboronic Acid | 3-Thiopheneboronic acid | Aryl-heteroaryl compound |

| Alkylboronic Ester | Methylboronic acid pinacol (B44631) ester | Alkylated arene |

Palladium-Catalyzed Cross-Coupling Reactions

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. In the case of 4-(bromomethyl)-2-iodo-1-nitrobenzene, the presence of an aryl iodide makes it a suitable substrate for this transformation. The reaction typically involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.

The catalytic cycle is understood to begin with the oxidative addition of the aryl iodide to a palladium(0) complex. This is followed by coordination of the amine and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine and regenerates the palladium(0) catalyst.

While specific studies on the Buchwald-Hartwig amination of 4-(bromomethyl)-2-iodo-1-nitrobenzene are not extensively documented, the reactivity of similar aryl iodides suggests that the C-I bond would be the primary site of reaction. The electron-withdrawing nitro group can influence the reaction rate, and the bromomethyl group would likely remain intact under typical Buchwald-Hartwig conditions. The choice of phosphine (B1218219) ligand is crucial for the efficiency of the catalytic system. For instance, sterically hindered biarylphosphine ligands have been shown to be effective in the amination of various aryl halides.

A hypothetical Buchwald-Hartwig amination of 4-(bromomethyl)-2-iodo-1-nitrobenzene with a generic secondary amine (R₂NH) is presented below:

Table 1: Hypothetical Buchwald-Hartwig Amination of 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Product |

| 4-(Bromomethyl)-2-iodo-1-nitrobenzene | R₂NH | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene (B28343) | 4-(Bromomethyl)-2-(dialkylamino)-1-nitrobenzene |

Copper-Mediated Coupling Reactions (Ullmann-type Coupling)

The Ullmann condensation, a copper-mediated reaction, provides a classic method for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like 4-(bromomethyl)-2-iodo-1-nitrobenzene, the aryl iodide moiety is susceptible to Ullmann-type coupling reactions. These reactions typically require high temperatures and stoichiometric amounts of copper, although modern catalytic versions have been developed.

In a typical Ullmann-type reaction, an aryl halide is treated with a nucleophile in the presence of copper. The mechanism is thought to involve the formation of an organocopper intermediate. For C-C bond formation, two molecules of the aryl halide can couple to form a biaryl product. Alternatively, coupling with other nucleophiles like alcohols, amines, or thiols can lead to the formation of diaryl ethers, N-aryl amines, and diaryl sulfides, respectively. The reactivity of the aryl iodide is generally greater than that of aryl bromides or chlorides in these reactions.

The presence of the electron-withdrawing nitro group in 4-(bromomethyl)-2-iodo-1-nitrobenzene can activate the aryl halide towards nucleophilic attack, potentially facilitating the Ullmann coupling. Research on substrates such as 1-iodo-4-nitrobenzene (B147127) has shown that electron-poor aryl halides can undergo Ullmann reactions.

Table 2: Potential Ullmann-type Coupling Reactions of 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Coupling Partner | Copper Source | Product Type | Resulting Product |

| 4-(Bromomethyl)-2-iodo-1-nitrobenzene | Cu powder | Biaryl | 2,2'-Dinitro-4,4'-bis(bromomethyl)biphenyl |

| Phenol | CuI | Diaryl ether | 4-(Bromomethyl)-2-phenoxy-1-nitrobenzene |

| Aniline (B41778) | Cu₂O | N-Aryl amine | N-(4-(Bromomethyl)-2-nitrophenyl)aniline |

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a more economical and environmentally friendly alternative to palladium- and copper-catalyzed methods. Iron catalysts can facilitate the formation of carbon-carbon bonds between aryl halides and various coupling partners, including Grignard reagents and organozinc compounds.

The mechanisms of iron-catalyzed cross-coupling reactions can be complex and are not as well-defined as their palladium counterparts. They are often proposed to involve radical pathways or the formation of organoiron intermediates. These reactions can be effective for coupling a range of substrates, and the choice of reaction conditions, including the iron salt, solvent, and any additives, is critical for success.

Given the presence of the aryl iodide, 4-(bromomethyl)-2-iodo-1-nitrobenzene would be a potential candidate for iron-catalyzed cross-coupling. For example, coupling with an alkyl or aryl Grignard reagent could lead to the formation of a new carbon-carbon bond at the 2-position of the benzene (B151609) ring. The nitro group's electronic effects would likely play a role in the reaction's feasibility and outcome.

Table 3: Illustrative Iron-Catalyzed Cross-Coupling of 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Coupling Partner | Iron Catalyst | Solvent | Potential Product |

| Alkyl-MgBr | FeCl₃ | THF | 4-(Bromomethyl)-2-alkyl-1-nitrobenzene |

| Aryl-MgBr | Fe(acac)₃ | THF/NMP | 4-(Bromomethyl)-2-aryl-1-nitrobenzene |

Organozinc Reagent Coupling (Negishi Coupling)

The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms carbon-carbon bonds by coupling an organozinc reagent with an organic halide. This method is known for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms.

The catalytic cycle of the Negishi coupling involves the oxidative addition of the organic halide to the low-valent metal center, followed by transmetalation with the organozinc reagent, and finally, reductive elimination to give the coupled product and regenerate the catalyst.

4-(Bromomethyl)-2-iodo-1-nitrobenzene, with its aryl iodide, is a suitable electrophilic partner for the Negishi coupling. It could be coupled with a variety of organozinc reagents, including alkylzinc, arylzinc, and vinylzinc species. The reaction would be expected to proceed selectively at the C-I bond. The synthesis of 4-nitro-biphenyl from 1-iodo-4-nitrobenzene and a phenylzinc reagent is a known example of a Negishi coupling involving a nitro-substituted aryl halide.

Table 4: Representative Negishi Coupling Reactions for 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Organozinc Reagent | Catalyst | Ligand | Solvent | Expected Product |

| Phenylzinc chloride | Pd(PPh₃)₄ | PPh₃ | THF | 4-(Bromomethyl)-2-phenyl-1-nitrobenzene |

| Methylzinc bromide | NiCl₂(dppe) | dppe | THF | 4-(Bromomethyl)-2-methyl-1-nitrobenzene |

| Vinylzinc chloride | PdCl₂(dppf) | dppf | DMF | 4-(Bromomethyl)-2-vinyl-1-nitrobenzene |

Reactivity of the Nitro Group and its Chemical Transformations

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic aromatic substitution and activates it towards nucleophilic aromatic substitution.

Electrophilic Aromatic Substitution (EAS) Considerations for Deactivating Substituents

The nitro group is a powerful deactivating group for electrophilic aromatic substitution (EAS) due to its strong electron-withdrawing nature, which destabilizes the positively charged intermediate (arenium ion) formed during the reaction. As a result, 4-(bromomethyl)-2-iodo-1-nitrobenzene would be expected to undergo EAS reactions much more slowly than benzene.

Furthermore, the nitro group is a meta-director. Any further electrophilic substitution on the aromatic ring would be directed to the positions meta to the nitro group. In 4-(bromomethyl)-2-iodo-1-nitrobenzene, the positions meta to the nitro group are the 3- and 5-positions. However, the presence of other substituents (iodo and bromomethyl) will also influence the regioselectivity of the reaction, and steric hindrance could play a significant role. Given the strong deactivating effect of the nitro group, forcing conditions would likely be required for any EAS reaction to occur.

Nucleophilic Aromatic Substitution (SNAr) Activated by the Nitro Group

The presence of a strong electron-withdrawing group, such as the nitro group, ortho or para to a leaving group can facilitate nucleophilic aromatic substitution (SNAr). In 4-(bromomethyl)-2-iodo-1-nitrobenzene, the nitro group is ortho to the iodine atom, making the C-I bond susceptible to nucleophilic attack.

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. In the second step, the leaving group departs, and the aromaticity of the ring is restored.

Therefore, 4-(bromomethyl)-2-iodo-1-nitrobenzene is expected to react with various nucleophiles, such as alkoxides, amines, and thiolates, to displace the iodide. This reaction provides a valuable route for introducing a range of functional groups at the 2-position of the aromatic ring. The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the leaving group, and the solvent.

Table 5: Plausible Nucleophilic Aromatic Substitution Reactions of 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Nucleophile | Solvent | Product |

| Sodium methoxide (B1231860) (NaOCH₃) | Methanol | 4-(Bromomethyl)-2-methoxy-1-nitrobenzene |

| Ammonia (NH₃) | Ethanol (B145695) | 4-(Bromomethyl)-2-amino-1-nitrobenzene |

| Sodium thiophenoxide (NaSPh) | DMF | 4-(Bromomethyl)-2-(phenylthio)-1-nitrobenzene |

Meisenheimer Complex Formation and Stabilization in SNAr Reactions

Nucleophilic Aromatic Substitution (SNAr) reactions are a cornerstone of aromatic chemistry, proceeding through a stepwise addition-elimination mechanism. A key intermediate in this process is the Meisenheimer complex, a resonance-stabilized, negatively charged species formed by the attack of a nucleophile on an electron-deficient aromatic ring. The stability of this complex is paramount to the facility of the SNAr reaction.

In the case of 4-(bromomethyl)-2-iodo-1-nitrobenzene, the presence of the strongly electron-withdrawing nitro group is crucial for the formation and stabilization of a Meisenheimer complex. The nitro group delocalizes the negative charge introduced by the nucleophile through resonance, effectively lowering the activation energy for the formation of the intermediate. The negative charge is shared by the oxygen atoms of the nitro group, as depicted in the resonance structures of the complex.

The formation of the Meisenheimer complex is typically the rate-determining step in SNAr reactions. The stability of this intermediate is influenced by several factors, including the nature of the nucleophile, the solvent, and the other substituents on the aromatic ring. While the primary role of the nitro group is clear, the electronic effects of the bromomethyl and iodo groups also play a role, albeit a less dominant one, in modulating the stability of the Meisenheimer complex.

| Factor | Influence on Meisenheimer Complex Stability |

| Nitro Group | Strongly stabilizing through resonance and inductive effects. |

| Nucleophile | Stronger nucleophiles lead to faster formation. |

| Solvent | Polar aprotic solvents can stabilize the charged complex. |

| Leaving Group | The nature of the leaving group affects the second step of the reaction. |

Exploration of Other Directed Reaction Pathways Involving 4-(Bromomethyl)-2-iodo-1-nitrobenzene

Beyond its participation in SNAr reactions via Meisenheimer complex formation, 4-(bromomethyl)-2-iodo-1-nitrobenzene is amenable to a range of other directed reaction pathways, owing to its distinct functional groups.

The benzylic bromide moiety is a highly reactive site for nucleophilic substitution, proceeding readily through an SN2 mechanism. This allows for the introduction of a wide array of functional groups at the benzylic position. For instance, it can react with amines to form secondary or tertiary amines, with alkoxides to yield ethers, and with cyanide to produce nitriles. These transformations leave the aromatic core intact for subsequent modifications.

The iodo substituent opens the door to the vast field of transition-metal-catalyzed cross-coupling reactions. It can participate in well-established reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures. For example, a Suzuki coupling could be employed to introduce a new aryl or vinyl group at the 2-position of the benzene ring.

The nitro group , while primarily serving as an activating group for SNAr reactions, can itself be transformed. Reduction of the nitro group can lead to the corresponding aniline derivative. This transformation dramatically alters the electronic properties of the aromatic ring, converting an electron-withdrawing group into a strongly electron-donating group, thereby modifying the reactivity of the other substituents.

The interplay between these different reactive sites allows for the strategic and sequential modification of 4-(bromomethyl)-2-iodo-1-nitrobenzene, making it a versatile building block in the synthesis of complex organic molecules. The choice of reagents and reaction conditions can be tailored to selectively target one functional group over the others, enabling a high degree of control in synthetic design.

| Reaction Type | Reactive Site | Potential Products |

| SN2 Reaction | Benzylic Bromide | Ethers, Amines, Nitriles |

| Suzuki Coupling | Iodo Group | Biaryls |

| Heck Reaction | Iodo Group | Substituted Alkenes |

| Sonogashira Coupling | Iodo Group | Substituted Alkynes |

| Buchwald-Hartwig Amination | Iodo Group | Aryl Amines |

| Nitro Group Reduction | Nitro Group | Anilines |

Applications in Advanced Molecular Construction and Scaffold Design

Utilization of 4-(Bromomethyl)-2-iodo-1-nitrobenzene as a Versatile Synthetic Intermediate

The distinct reactivity of the three functional groups on the 4-(bromomethyl)-2-iodo-1-nitrobenzene core allows for a stepwise and controlled manipulation of the molecule, making it an invaluable intermediate in multi-step synthetic sequences. The bromomethyl group serves as a potent electrophile, readily participating in nucleophilic substitution reactions to introduce a wide array of functionalities. The iodo and nitro groups, on the other hand, open doors to a diverse range of transformations, including palladium-catalyzed cross-coupling reactions and reduction-cyclization cascades.

The differential reactivity of the C-I and C-Br bonds is a key feature that synthetic chemists can exploit. The carbon-iodine bond is generally more reactive in palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki reactions, compared to the carbon-bromine bond of the bromomethyl group under specific conditions. This allows for selective functionalization at the 2-position of the benzene (B151609) ring while leaving the bromomethyl group intact for subsequent transformations.

For instance, the iodo group can be selectively coupled with a terminal alkyne via a Sonogashira reaction. Subsequently, the bromomethyl group can be used to alkylate a nucleophile, and finally, the nitro group can be reduced to an amine, which can then participate in cyclization or other derivatization reactions. This strategic, sequential functionalization is a hallmark of the utility of 4-(bromomethyl)-2-iodo-1-nitrobenzene as a versatile synthetic intermediate.

Table 1: Functional Groups of 4-(Bromomethyl)-2-iodo-1-nitrobenzene and Their Primary Synthetic Applications

| Functional Group | Position | Common Reactions | Potential for Further Transformation |

|---|---|---|---|

| Bromomethyl | 4 | Nucleophilic substitution (alkylation) | Introduction of diverse side chains |

| Iodo | 2 | Palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki, Heck) | Formation of new carbon-carbon and carbon-heteroatom bonds |

| Nitro | 1 | Reduction to an amino group | Participation in cyclization, amidation, and diazotization reactions |

Synthesis of Complex Heterocyclic Systems and Novel Aromatic Architectures

The strategic placement of the iodo, bromomethyl, and nitro groups on the benzene ring makes 4-(bromomethyl)-2-iodo-1-nitrobenzene an ideal precursor for the synthesis of complex heterocyclic systems and novel aromatic architectures. The ability to perform sequential and site-selective reactions allows for the construction of fused ring systems and highly substituted aromatic compounds that would be challenging to access through other synthetic routes.

A powerful strategy for the synthesis of complex indoles involves a multi-component reaction sequence that highlights the potential reactivity of a similar substitution pattern. While not directly employing 4-(bromomethyl)-2-iodo-1-nitrobenzene, a study on the synthesis of trisubstituted 3-iodoindoles from 4-bromo-2-iodoaniline (B187669) demonstrates a relevant synthetic pathway. This process involves a consecutive four-component reaction initiated by a copper-free Sonogashira alkynylation at the iodo-position, followed by a base-catalyzed cyclization to form the indole (B1671886) ring. Subsequent electrophilic iodination and alkylation steps yield a highly functionalized indole scaffold. researchgate.netnih.gov This example underscores the synthetic potential of the ortho-haloaniline motif, which can be generated from 4-(bromomethyl)-2-iodo-1-nitrobenzene via reduction of the nitro group.

The general scheme for such a transformation would involve:

Palladium-catalyzed alkynylation at the C-I bond.

Reduction of the nitro group to an aniline (B41778).

Intramolecular cyclization to form a six-membered ring.

Further functionalization of the bromomethyl group.

This approach allows for the rapid assembly of complex molecular scaffolds from a single, readily available starting material. The resulting heterocyclic systems can serve as core structures for the development of new pharmaceuticals, agrochemicals, and functional materials.

Strategic Design and Synthesis of Derivatives Bearing the 4-(Bromomethyl)-2-iodo-1-nitrobenzene Core for Further Functionalization

The true power of 4-(bromomethyl)-2-iodo-1-nitrobenzene lies in its capacity to serve as a foundational scaffold for the strategic design and synthesis of a diverse library of derivatives. Each functional group can be independently or sequentially modified to introduce desired properties and functionalities.

For example, the iodo group can be subjected to various palladium-catalyzed cross-coupling reactions to introduce aryl, vinyl, or alkynyl substituents. wikipedia.org This allows for the extension of the aromatic system and the introduction of electronically or sterically diverse groups.

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions at the Iodo-Position

| Reaction | Coupling Partner | Resulting C-C Bond |

|---|---|---|

| Suzuki Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | Aryl-Aryl |

| Heck Coupling | Alkene (e.g., R-CH=CH₂) | Aryl-Vinyl |

Following the initial functionalization at the iodo-position, the bromomethyl group can be used as a handle for further derivatization. For instance, it can be converted to an aldehyde, a carboxylic acid, an amine, or a variety of other functional groups, each opening up new avenues for molecular elaboration.

Finally, the nitro group can be reduced to an amino group, which is a versatile precursor for a wide range of transformations. The resulting aniline can be acylated, alkylated, or used as a nucleophile in cyclization reactions to build fused heterocyclic rings. This strategic, multi-directional functionalization approach enables the creation of a vast chemical space from a single, well-defined starting material, making 4-(bromomethyl)-2-iodo-1-nitrobenzene a cornerstone in the design of novel and complex organic molecules.

Spectroscopic Characterization and Mechanistic Elucidation of Reactions Involving 4 Bromomethyl 2 Iodo 1 Nitrobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Isomer Identification (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-(Bromomethyl)-2-iodo-1-nitrobenzene, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 4-(Bromomethyl)-2-iodo-1-nitrobenzene is expected to show distinct signals for the aromatic protons and the benzylic protons of the bromomethyl group. The aromatic region will display a complex splitting pattern due to the specific substitution on the benzene (B151609) ring. The powerful electron-withdrawing nature of the nitro group, combined with the inductive and anisotropic effects of the iodine and bromine atoms, significantly influences the chemical shifts of the aromatic protons, generally shifting them downfield.

Based on the analysis of related compounds such as 1-iodo-2-nitrobenzene and p-nitrobenzyl bromide, the following spectral characteristics can be predicted:

A singlet for the two protons of the bromomethyl (-CH₂Br) group, expected to appear in the range of 4.5-5.0 ppm. The downfield shift is due to the electronegativity of the adjacent bromine atom.

Three aromatic protons exhibiting a characteristic splitting pattern. The proton ortho to the nitro group and adjacent to the iodine atom is expected to be the most deshielded. The coupling constants (J-values) between these protons would be key to confirming their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For 4-(Bromomethyl)-2-iodo-1-nitrobenzene, seven distinct signals are expected. The chemical shifts are influenced by the attached substituents. The carbon atom bonded to the nitro group (C-1) and the carbon bonded to the iodine (C-2) are expected to be significantly affected. The carbon of the bromomethyl group will appear as a distinct signal in the aliphatic region.

Predicted NMR Data for 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.2 - 8.5 | d | Aromatic H (ortho to NO₂) |

| ¹H | ~7.8 - 8.1 | d | Aromatic H (ortho to I) |

| ¹H | ~7.5 - 7.7 | dd | Aromatic H (meta to NO₂) |

| ¹H | ~4.7 | s | -CH₂Br |

| ¹³C | ~150 | s | C-NO₂ |

| ¹³C | ~140 - 145 | s | Aromatic C-H |

| ¹³C | ~130 - 135 | s | Aromatic C-H |

| ¹³C | ~125 - 130 | s | Aromatic C-H |

| ¹³C | ~95 - 100 | s | C-I |

| ¹³C | ~30 - 35 | s | -CH₂Br |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 4-(Bromomethyl)-2-iodo-1-nitrobenzene is expected to show characteristic absorption bands corresponding to the nitro, aromatic, and alkyl halide moieties.

Key expected vibrational frequencies include:

Nitro Group (NO₂): Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations. The asymmetric stretch typically appears around 1520-1560 cm⁻¹, and the symmetric stretch is found around 1345-1385 cm⁻¹. The exact positions are influenced by the electronic environment of the aromatic ring.

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the ring give rise to several bands in the 1450-1600 cm⁻¹ region.

Bromomethyl Group (-CH₂Br): C-H stretching vibrations of the methylene group are expected in the 2850-2960 cm⁻¹ range. The C-Br stretching vibration is typically observed in the fingerprint region, usually between 500 and 600 cm⁻¹.

Iodo Group (C-I): The C-I stretching vibration also appears in the low-frequency fingerprint region, typically between 480 and 610 cm⁻¹.

Expected IR Absorption Bands for 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3150 | Aromatic C-H Stretch | Aromatic Ring |

| 2850 - 2960 | Aliphatic C-H Stretch | -CH₂Br |

| 1520 - 1560 | Asymmetric NO₂ Stretch | Nitro Group |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1345 - 1385 | Symmetric NO₂ Stretch | Nitro Group |

| 500 - 600 | C-Br Stretch | Bromomethyl Group |

| 480 - 610 | C-I Stretch | Iodo Group |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Studies (EI-MS, HR-ESI)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information from its fragmentation patterns.

Molecular Weight Determination: High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), can determine the mass of 4-(Bromomethyl)-2-iodo-1-nitrobenzene (C₇H₅BrINO₂) with high precision. The monoisotopic mass is calculated to be approximately 340.85 Da. A key feature in the mass spectrum will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by 2 Da (M⁺ and M+2⁺).

Fragmentation Studies: Electron Ionization Mass Spectrometry (EI-MS) involves bombarding the molecule with high-energy electrons, causing fragmentation. The study of these fragments provides a "fingerprint" that helps to confirm the structure. Expected fragmentation pathways for 4-(Bromomethyl)-2-iodo-1-nitrobenzene include:

Loss of a bromine radical (•Br) to form a stable benzylic carbocation.

Loss of the nitro group (•NO₂) or nitric oxide (•NO).

Cleavage of the C-I bond, with loss of an iodine radical (•I).

Formation of a substituted tropylium ion, a common fragmentation pathway for benzyl (B1604629) derivatives.

Predicted Mass Spectrometry Fragments for 4-(Bromomethyl)-2-iodo-1-nitrobenzene

| m/z (approx.) | Fragment Identity | Description |

|---|---|---|

| 341/343 | [M]⁺ | Molecular Ion (showing Br isotope pattern) |

| 262 | [M - Br]⁺ | Loss of Bromine radical |

| 214 | [M - I]⁺ | Loss of Iodine radical |

| 295/297 | [M - NO₂]⁺ | Loss of Nitro group |

| 136 | [C₇H₅I]⁺ | Fragment from loss of Br and NO₂ |

Advanced Chromatographic Techniques for Reaction Monitoring, Separation, and Purity Assessment (HPLC, GC-MS, TLC, Flash Chromatography)

Chromatographic techniques are essential for monitoring the progress of reactions involving 4-(Bromomethyl)-2-iodo-1-nitrobenzene, as well as for its separation, purification, and purity assessment.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for qualitatively monitoring reaction progress. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate), the disappearance of starting material and the appearance of the product can be visualized, often under UV light.

Flash Chromatography: For purification on a preparative scale, flash chromatography is the standard method. Using a silica gel column and a gradient of solvents, 4-(Bromomethyl)-2-iodo-1-nitrobenzene can be efficiently separated from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used for both qualitative and quantitative analysis. A reversed-phase column (such as a C18 column) with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol would be suitable for analyzing the purity of this compound. researchgate.net Detection is typically achieved using a UV detector, as the nitroaromatic chromophore absorbs strongly in the UV region.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating and identifying volatile and thermally stable compounds. nih.gov For 4-(Bromomethyl)-2-iodo-1-nitrobenzene, a nonpolar capillary column could be used for separation. taylorfrancis.com The coupled mass spectrometer provides definitive identification of the compound based on its mass spectrum and fragmentation pattern, making it an excellent technique for purity assessment and identifying trace impurities. nih.gov

Computational Chemistry Approaches to Elucidate Reactivity, Transition States, and Reaction Mechanisms (e.g., DFT Studies on Halogen Bonding and Electronic Effects)

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the molecular properties and reactivity of 4-(Bromomethyl)-2-iodo-1-nitrobenzene that are often difficult to probe experimentally.

Halogen Bonding: Both iodine and bromine atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. unimi.it DFT calculations can model the electrostatic potential surface of the molecule, revealing a region of positive potential (a "σ-hole") along the axis of the C-I and C-Br bonds. unimi.it The presence of the strong electron-withdrawing nitro group is expected to enhance the size and positive charge of these σ-holes, making 4-(Bromomethyl)-2-iodo-1-nitrobenzene a potent halogen bond donor. jcsp.org.pk DFT studies can predict the geometry and strength of these interactions with various Lewis bases, which is crucial for understanding its role in crystal engineering and supramolecular chemistry. jcsp.org.pk

Electronic Effects and Reactivity: DFT calculations can quantify the electronic effects of the substituents on the aromatic ring. The nitro group is a strong deactivating group for electrophilic aromatic substitution, while the halogens are deactivating but ortho-, para-directing. Computational models can predict the most likely sites for nucleophilic aromatic substitution by calculating the partial charges on the ring carbons and the energies of the corresponding transition states. Furthermore, these methods can elucidate the mechanisms of reactions involving the benzylic bromide, such as nucleophilic substitution (Sₙ2) reactions, by modeling the reaction pathway and calculating activation energies.

Future Research Directions and Emerging Paradigms

Development of Sustainable and Greener Synthetic Routes for 4-(Bromomethyl)-2-iodo-1-nitrobenzene

Traditional synthetic routes for nitroaromatic compounds often rely on harsh reagents and generate significant chemical waste. researchgate.netnih.gov Future research will likely focus on developing more environmentally benign and sustainable methods for the synthesis of 4-(bromomethyl)-2-iodo-1-nitrobenzene. This includes exploring solid-supported reagents, microwave-assisted reactions, and the use of ionic liquids to minimize the use of hazardous solvents and reagents. researchgate.net

| Green Chemistry Approach | Potential Application in Synthesis | Anticipated Benefits |

| Solid Acid Catalysis (e.g., Zeolites) | Regioselective nitration of the aromatic ring. | Reduced acid waste, enhanced safety, and improved selectivity. researchgate.netresearchgate.net |

| Microwave-Assisted Synthesis | Acceleration of nitration and bromination steps. | Reduced reaction times, lower energy consumption, and potentially higher yields. researchgate.net |

| Alternative Brominating Agents | Use of N-bromosuccinimide (NBS) with a zeolite catalyst. | Avoidance of liquid bromine and improved handling safety. researchgate.net |

| Flow Chemistry | Continuous production of the compound. | Enhanced safety, better process control, and easier scalability. |

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Transformations of 4-(Bromomethyl)-2-iodo-1-nitrobenzene

The iodo, nitro, and bromomethyl functional groups of 4-(bromomethyl)-2-iodo-1-nitrobenzene offer multiple sites for chemical modification. Future research will undoubtedly focus on the development of novel catalytic systems to achieve higher selectivity and efficiency in the transformation of these groups.

For the iodo group, the exploration of new palladium, copper, or nickel-based catalysts for cross-coupling reactions will continue to be a major focus. semanticscholar.orgmdpi.comnih.gov The development of bimetallic catalytic systems could offer synergistic effects, leading to higher yields and milder reaction conditions. nih.govresearchgate.net

The selective reduction of the nitro group is another area ripe for innovation. While traditional methods often lead to the corresponding aniline (B41778), new catalysts based on abundant transition metals like cobalt and iron are being developed for the chemoselective hydrogenation of nitroarenes to various products, including amines and imines. acs.orgnih.govscilit.com

| Functional Group | Catalytic Transformation | Emerging Catalyst Systems | Potential Advantages |

| Iodo | Suzuki-Miyaura Coupling | Ni/Pd bimetallic nanoparticles | Base-free and acceptor-free conditions. nih.gov |

| Iodo | Sonogashira Coupling | Co-Cu bimetallic nanocatalysts | Synergistic performance under base-free conditions. nih.gov |

| Nitro | Selective Hydrogenation | Reusable Cobalt Catalysts | High selectivity in the presence of sensitive functional groups. nih.govscilit.com |

| Nitro | Reductive Functionalization | Iron(salen) Complexes | Chemoselective reduction in the presence of carbonyls. acs.orgresearchgate.net |

| Bromomethyl | Nucleophilic Substitution | Phase-Transfer Catalysts | Enhanced reaction rates and yields in biphasic systems. |

Computational Design and Prediction of Novel Transformations and Derivations of the Compound

Computational chemistry and in silico design are becoming indispensable tools in modern organic synthesis. mdpi.comresearchgate.net For 4-(bromomethyl)-2-iodo-1-nitrobenzene, these methods can be employed to predict its reactivity, design novel derivatives with desired properties, and elucidate the mechanisms of its transformations. acs.orgresearchgate.net

Density functional theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. mdpi.comresearchgate.net This can guide the development of new synthetic strategies and help in understanding the regioselectivity of reactions. Furthermore, molecular docking studies can be used to design new derivatives with potential biological activity by predicting their binding affinity to specific protein targets. mdpi.comnih.gov

| Computational Method | Application | Expected Outcome |

| Density Functional Theory (DFT) | Calculation of molecular orbitals and charge distribution. | Prediction of reactive sites and reaction mechanisms. mdpi.comresearchgate.net |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. | Design of derivatives with enhanced therapeutic properties. |

| Molecular Docking | Simulating the interaction of derivatives with biological targets. | Identification of potential drug candidates. mdpi.comnih.gov |

| Reaction Pathway Modeling | Elucidating the mechanisms of complex transformations. | Optimization of reaction conditions and catalyst design. acs.org |

Integration of 4-(Bromomethyl)-2-iodo-1-nitrobenzene in Cascade and Multicomponent Reactions for Streamlined Synthesis

Cascade and multicomponent reactions (MCRs) offer significant advantages in terms of synthetic efficiency by combining multiple reaction steps into a single operation, thereby reducing waste and saving time and resources. nih.govjocpr.comnih.govtaylorandfrancis.comresearchgate.net20.210.105 The diverse functionality of 4-(bromomethyl)-2-iodo-1-nitrobenzene makes it an ideal candidate for integration into such elegant and efficient synthetic strategies.

Future research could explore the use of this compound in cascade reactions where the different functional groups react sequentially under a single set of reaction conditions. baranlab.orgnih.govresearchgate.net For example, a palladium-catalyzed cross-coupling at the iodo position could be followed by an intramolecular cyclization involving the bromomethyl group.

In the realm of MCRs, 4-(bromomethyl)-2-iodo-1-nitrobenzene could serve as a versatile building block, contributing its unique substitution pattern to the final product in a one-pot reaction with three or more components. nih.govjocpr.comnih.gov This could lead to the rapid synthesis of complex molecular scaffolds with potential applications in medicinal chemistry and materials science.

| Reaction Type | Potential Role of 4-(Bromomethyl)-2-iodo-1-nitrobenzene | Example of a Potential Product |

| Cascade Reaction | Sequential cross-coupling and intramolecular cyclization. | Fused heterocyclic systems. |

| Multicomponent Reaction (e.g., Ugi or Passerini) | As the aryl halide or electrophilic component. | Highly substituted peptide-like structures or α-acyloxyamides. nih.gov |

| Domino Reaction | Participation in a series of intramolecular transformations. | Complex polycyclic aromatic compounds. |

常见问题

Basic Questions

Q. What synthetic routes are recommended for preparing 4-(Bromomethyl)-2-iodo-1-nitrobenzene with high purity?

- Methodology : Start with a pre-functionalized aromatic precursor (e.g., 2-iodo-1-nitrobenzene) and perform bromomethylation using -bromosuccinimide (NBS) under radical initiation or via electrophilic substitution. Monitor reaction progress with TLC (Rf ~0.5 in hexane/ethyl acetate 3:1). Purify via column chromatography (silica gel, gradient elution from hexane to 20% DCM) to isolate the product. Validate purity using NMR (expected singlet for -CHBr at δ 4.5–4.7 ppm) and HPLC (>98% purity) .

Q. How can crystallization conditions be optimized for this compound?

- Methodology : Use dichloromethane (DCM) or ethyl acetate as primary solvents due to moderate solubility. Slow evaporation at 4°C yields needle-like crystals. For improved crystal quality, employ solvent layering (DCM overlain with hexane). Confirm crystal structure via single-crystal X-ray diffraction (SXRD) using SHELXL for refinement .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : NMR to identify -CHBr (δ 4.5–4.7 ppm), aromatic protons (δ 7.2–8.1 ppm), and nitro group deshielding effects.

- IR : Confirm nitro group (asymmetric stretch at ~1520 cm, symmetric at ~1350 cm) and C-Br (~600 cm).

- Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H] (expected m/z ~337). Cross-validate with elemental analysis .

Q. How should this compound be stored to prevent decomposition?

- Methodology : Store in amber vials at –20°C under inert gas (argon) to minimize light-induced degradation and hydrolysis of the bromomethyl group. Monitor stability via periodic NMR checks for new peaks (e.g., -CHOH from hydrolysis) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology : Perform Suzuki-Miyaura couplings using Pd(PPh) as a catalyst. The electron-withdrawing nitro group meta to iodine directs electrophilic substitution, while steric hindrance from the ortho-iodo group slows reactivity. Use DFT calculations (e.g., Gaussian 16) to map transition states and compare with experimental yields. Contrast with analogous bromo-nitro compounds (e.g., 4-bromo-2-nitrobenzene) to isolate steric effects .

Q. How can conflicting spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodology : Re-examine sample purity via HPLC-MS. If contamination is ruled out, use SXRD to resolve structural ambiguities. For example, unexpected deshielding in NMR may arise from crystal packing effects. Compare experimental data with Cambridge Structural Database entries for similar halogenated nitroaromatics .

Q. What strategies mitigate competing side reactions during functionalization (e.g., nitro reduction vs. C-Br cleavage)?

- Methodology : For selective nitro reduction, use H/Pd-C in ethanol at 25°C, which preferentially reduces nitro groups without cleaving C-Br. Monitor via in-situ IR for loss of nitro stretches. Alternatively, employ Zn/NHCl for partial reduction. For C-Br retention, avoid strongly basic conditions (e.g., Grignard reagents) .

Q. How can computational modeling predict toxicity or environmental persistence?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。